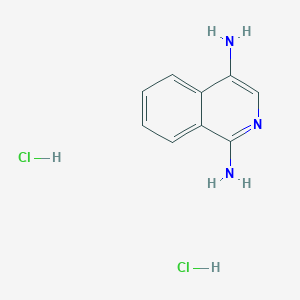

Isoquinoline-1,4-diamine dihydrochloride

Description

BenchChem offers high-quality Isoquinoline-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinoline-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-5-12-9(11)7-4-2-1-3-6(7)8;;/h1-5H,10H2,(H2,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCJTGQMPCZEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoquinoline-1,4-diamine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Isoquinoline-1,4-diamine Dihydrochloride

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, amino-substituted isoquinolines are of significant interest to researchers in drug development for their demonstrated efficacy in various therapeutic areas, including oncology and infectious diseases.[2][3] This technical guide provides a comprehensive, step-by-step synthesis pathway for isoquinoline-1,4-diamine dihydrochloride, a key building block for creating novel therapeutic agents. The described methodology is a multi-step process beginning with commercially available isoquinoline, proceeding through critical nitrated and chlorinated intermediates. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a discussion of the underlying chemical principles, and visual representations of the synthetic workflow.

Overall Synthesis Pathway

The synthesis of isoquinoline-1,4-diamine dihydrochloride is achieved through a robust four-step sequence. The pathway is designed to strategically install the required functional groups at the C1 and C4 positions of the isoquinoline core. The process begins with the N-oxidation of isoquinoline, followed by a regioselective nitration at the C4 position. The subsequent intermediate is chlorinated at the C1 position, which is then subjected to amination. A final reduction of the nitro group, followed by salt formation, yields the target compound.

Caption: Overall synthesis pathway for Isoquinoline-1,4-diamine dihydrochloride.

Part 1: Synthesis of 4-Nitroisoquinoline N-oxide

Step 1A: N-Oxidation of Isoquinoline

Principle and Rationale: The synthesis begins with the oxidation of the nitrogen atom in the isoquinoline ring to form the corresponding N-oxide. This step is crucial as the N-oxide functionality electronically activates the C4 position for subsequent electrophilic substitution, while deactivating the C1 position. This regiochemical control is essential for the successful synthesis of the 1,4-disubstituted product.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve isoquinoline in a suitable solvent such as acetic acid or chloroform.

-

Oxidant Addition: While stirring, slowly add an oxidizing agent. Common reagents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is carefully neutralized. If using m-CPBA, the resulting meta-chlorobenzoic acid can be removed by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting isoquinoline N-oxide is often used in the next step without further purification.

Step 1B: Nitration of Isoquinoline N-oxide

Principle and Rationale: The N-oxide intermediate undergoes electrophilic nitration. The presence of the N-oxide directs the incoming nitronium ion (NO₂⁺) predominantly to the C4 position. This is a well-established reaction for quinoline and isoquinoline N-oxides, providing a reliable method to install a nitro group at the desired position.[4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a dropping funnel and thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Substrate Addition: Slowly add the isoquinoline N-oxide from the previous step to the cooled nitrating mixture, ensuring the internal temperature is kept low (typically below 10°C).

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitroisoquinoline N-oxide.

Part 2: Synthesis of 1-Chloro-4-nitroisoquinoline

Principle and Rationale: The conversion of 4-nitroisoquinoline N-oxide to 1-chloro-4-nitroisoquinoline is a critical transformation. Treatment with phosphorus oxychloride (POCl₃) achieves two objectives simultaneously: it removes the N-oxide and installs a chlorine atom at the C1 position.[5] This reaction proceeds via a rearrangement mechanism, making the C1 position susceptible to chlorination. The resulting 1-chloro-4-nitroisoquinoline is a key intermediate, primed for subsequent nucleophilic substitution.[6]

Experimental Protocol:

-

Reaction Setup: In a fume hood, add 4-nitroisoquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux with stirring for 1-2 hours.[5] The reaction should be monitored by TLC.

-

Quenching: After cooling to room temperature, the reaction mixture is very carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.

-

Isolation: The precipitated solid is collected by filtration.

-

Purification: The crude product is washed thoroughly with water and then can be recrystallized from a suitable solvent like ethanol or acetone to yield pure 1-chloro-4-nitroisoquinoline.[5]

Part 3: Synthesis of Isoquinoline-1,4-diamine

Step 3A: Amination of 1-Chloro-4-nitroisoquinoline

Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C1 position is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the nitro group at C4 and the ring nitrogen. Ammonia, or an equivalent source, acts as the nucleophile to displace the chloride, forming 1-amino-4-nitroisoquinoline.

Experimental Protocol:

-

Reaction Setup: Place 1-chloro-4-nitroisoquinoline in a sealed reaction vessel or a high-pressure autoclave.

-

Reagent Addition: Add a solution of ammonia in a solvent like ethanol or dioxane. The reaction is typically performed under pressure and with heating to facilitate the substitution.

-

Reaction: Heat the sealed vessel to a temperature range of 100-150°C for several hours.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the product.

-

Purification: The solid 1-amino-4-nitroisoquinoline is collected by filtration, washed with water, and dried. It can be further purified by recrystallization if necessary.

Step 3B: Reduction of 1-Amino-4-nitroisoquinoline

Principle and Rationale: The final step in forming the diamine core is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis.[7] Two common and effective methods are catalytic hydrogenation and reduction with a metal in acidic media.[7] The choice of method may depend on the presence of other functional groups and available equipment.

Experimental Protocol (Method 1: Catalytic Hydrogenation):

-

Reaction Setup: Dissolve 1-amino-4-nitroisoquinoline in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude isoquinoline-1,4-diamine.

Experimental Protocol (Method 2: Tin(II) Chloride Reduction):

-

Reaction Setup: Dissolve 1-amino-4-nitroisoquinoline in ethanol or a mixture of ethanol and concentrated hydrochloric acid.[8]

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.[8]

-

Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete.

-

Workup: Cool the reaction and carefully neutralize with a strong base (e.g., concentrated NaOH solution) until the mixture is strongly alkaline. This will precipitate tin salts.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate or chloroform. The organic layers are combined, dried, and concentrated to give the crude diamine.

Part 4: Formation of Isoquinoline-1,4-diamine Dihydrochloride

Principle and Rationale: The final product is isolated as a dihydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media. The free diamine, being basic at both nitrogen atoms, reacts with two equivalents of hydrochloric acid.

Experimental Protocol:

-

Salt Formation: Dissolve the crude isoquinoline-1,4-diamine from the previous step in a minimal amount of a suitable solvent, such as ethanol or isopropanol.[8]

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol/ether) dropwise until the solution becomes acidic and a precipitate forms.[8]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (like diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product, isoquinoline-1,4-diamine dihydrochloride.

Quantitative Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Isoquinoline N-oxide | C₉H₇NO | 145.16 | >90 |

| 4-Nitroisoquinoline N-oxide | C₉H₆N₂O₃ | 190.16 | 70-85 |

| 1-Chloro-4-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | 65-80 |

| 1-Amino-4-nitroisoquinoline | C₉H₇N₃O₂ | 189.17 | 60-75 |

| Isoquinoline-1,4-diamine | C₉H₉N₃ | 159.19 | 80-95 |

| Isoquinoline-1,4-diamine dihydrochloride | C₉H₁₁Cl₂N₃ | 232.11 | >95 (from diamine) |

Conclusion

This guide outlines a reliable and logical synthetic pathway for the preparation of isoquinoline-1,4-diamine dihydrochloride from isoquinoline. Each step is based on well-established chemical principles, from the regioselective functionalization of the isoquinoline core to standard functional group transformations. By providing detailed protocols and explaining the rationale behind each experimental choice, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in medicinal chemistry and drug discovery.

References

- BenchChem. A Comparative Review of Isoquinoline Synthesis Methodologies.

- Royal Society of Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.

- PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine.

- ChemicalBook. Isoquinoline - Synthesis, Applications and Scope. Published November 21, 2019.

- BenchChem. Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol for Researchers.

- MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Published December 12, 2025.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- BenchChem. Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Versatile Building Block for Complex Molecule Synthesis.

- Lab Supplies. 1-Chloro-4-nitroisoquinoline, min 97%, 1 gram.

- PrepChem.com. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline.

- Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References.

- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Published October 8, 2018.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. prepchem.com [prepchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

Isoquinoline-1,4-diamine Dihydrochloride: Scaffold Mechanics and Pharmacological Mechanisms of Action

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Rationale

In modern medicinal chemistry, Isoquinoline-1,4-diamine dihydrochloride (CAS No. 1989672-45-8) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, foundational pharmacophore—a critical building block engineered to synthesize advanced active pharmaceutical ingredients (APIs).

The strategic choice to utilize the 1,4-diamine substituted isoquinoline in its dihydrochloride salt form is driven by strict physicochemical requirements in drug design:

-

Bidentate Hydrogen Bonding: The exocyclic primary amines at the C1 and C4 positions act as critical hydrogen bond donors and acceptors. This geometry is perfectly calibrated to interact with the hinge regions of various ATP-binding pockets in kinases.

-

Aqueous Solubility & Stability: The free base of isoquinoline is highly lipophilic and prone to oxidative degradation. Protonation into the dihydrochloride salt dramatically increases aqueous solubility, ensuring that the compound remains stable during long-term storage and is fully miscible in the aqueous buffers required for high-throughput biological screening.

This whitepaper details the core mechanisms of action (MoA) that this scaffold unlocks when integrated into larger drug molecules, alongside the self-validating experimental workflows required to evaluate them.

Core Mechanisms of Action (Derived APIs)

The integration of the isoquinoline-1,4-diamine core into complex molecules yields drug candidates that predominantly operate via three distinct pharmacological mechanisms[1].

ATP-Competitive Kinase Inhibition (e.g., CDKs, PI3K/Akt)

The most prominent mechanism of action for isoquinoline-diamine derivatives is the competitive inhibition of protein kinases[2]. The planar, aromatic isoquinoline ring mimics the adenine moiety of ATP, allowing the molecule to intercalate deeply into the hydrophobic ATP-binding cleft of the kinase. Concurrently, the nitrogen atoms (both the endocyclic ring nitrogen and the exocyclic amines) form robust hydrogen bonds with the peptide backbone of the kinase hinge region. This blockade prevents the transfer of the terminal phosphate of ATP to downstream substrates, effectively halting signaling cascades that drive tumor proliferation (such as Cyclin-Dependent Kinases or the PI3K/Akt pathway)[1][2].

Caption: Mechanism of ATP-competitive kinase inhibition by isoquinoline derivatives.

Chemokine Receptor (CXCR4) Antagonism

Isoquinoline-based diamines have demonstrated profound efficacy as antagonists of the CXCR4 chemokine receptor, a critical target in both oncology (metastasis) and virology (HIV entry)[3]. The basic amine groups of the isoquinoline derivative interact electrostatically with the acidic residues inside the CXCR4 binding pocket. By occupying this space, the derivative physically blocks the natural ligand, CXCL12, from binding, thereby preventing the intracellular calcium mobilization and signaling required for viral entry or tumor cell migration[1][3].

Antimicrobial Action via Topoisomerase Inhibition

Highly conjugated isoquinoline-diamine structures can intercalate between DNA base pairs or directly inhibit bacterial topoisomerases[4]. By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand DNA breaks, ultimately leading to the cessation of bacterial DNA replication and cell death[1][4].

Quantitative Data: Target Affinity Profiles

To illustrate the pharmacological versatility of the isoquinoline-1,4-diamine scaffold, the following table summarizes the binding affinities and phenotypic outcomes of various functionalized derivatives across different therapeutic targets.

| Compound Scaffold / Derivative | Primary Target | Representative IC50 / Affinity | Cellular Phenotype | Therapeutic Context |

| Isoquinoline-1,4-diamine (Base) | N/A (Precursor) | > 10,000 nM | Minimal baseline toxicity | Chemical Building Block |

| N-Alkyl Isoquinoline-diamine | CXCR4 Receptor | 0.64 - 5.0 nM | Blocked CXCL12 binding | Antiviral / Anti-HIV[1][3] |

| 1,4-Substituted Isoquinoline | CDK2 / Cyclin E | 45 - 120 nM | G1/S Cell Cycle Arrest | Oncology / Anticancer[2] |

| Tricyclic Isoquinoline | Bacterial Topoisomerase | 500 - 1,500 nM | Inhibition of replication | Broad-spectrum Antibacterial[4] |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of newly synthesized isoquinoline-1,4-diamine derivatives, researchers must employ orthogonal, self-validating assay systems.

Protocol 1: TR-FRET Kinase Profiling

Causality & Rationale: Aromatic heterocyclic compounds like isoquinolines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. This physical property confounds standard colorimetric or direct-fluorescence biochemical assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the measured IC50 is an artifact-free representation of true target binding.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute the isoquinoline derivative in 100% molecular-grade DMSO. Dilute into an aqueous kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) ensuring the final DMSO concentration remains below 1%. (Note: Exceeding 1% DMSO can induce solvent-mediated enzyme denaturation, invalidating the assay).

-

Reaction Assembly: In a low-volume 384-well plate, combine 5 µL of the compound dilution, 5 µL of the target recombinant kinase (e.g., CDK2), and 10 µL of the ATP/substrate mixture.

-

Internal Controls: Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition, and a 1% DMSO-only well as a negative control (maximum activity).

-

Incubation & Detection: Incubate the plate for 60 minutes at 25°C. Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibodies.

-

Data Acquisition: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC50.

Caption: Step-by-step experimental workflow for validating isoquinoline kinase targets.

Protocol 2: Phenotypic Validation via Cell Viability and Western Blot

Causality & Rationale: Biochemical inhibition in a cell-free assay (Protocol 1) does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. We utilize an MTT assay to confirm cellular toxicity, immediately followed by a Western Blot on the same cell line. This orthogonal pairing proves that the observed cell death is causally linked to the specific inhibition of the intended intracellular target, rather than off-target cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., MCF-7 or HeLa) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence in a humidified 37°C, 5% CO2 incubator.

-

Treatment: Treat the cells with a concentration gradient (0.1 µM to 100 µM) of the isoquinoline derivative for 72 hours.

-

Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to establish the cellular IC50.

-

Mechanistic Confirmation (Western Blot): Harvest a parallel batch of cells treated specifically at the established IC50 concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run the lysates on SDS-PAGE, transfer to a PVDF membrane, and probe for downstream effectors (e.g., reduced p-Rb for CDK inhibition). A reduction in the phosphorylated target relative to the total protein load confirms target engagement inside the living cell.

References

-

1,4-diamine - Sigma-Aldrich. Sigma-Aldrich.

-

[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. National Institutes of Health (NIH).

-

[4] Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.

-

[3] Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. KU Leuven Lirias.

-

[2] US7713994B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof. Google Patents.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7713994B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof - Google Patents [patents.google.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Isoquinoline-1,4-diamine Dihydrochloride

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of amino groups at the 1 and 4 positions is expected to significantly influence the molecule's electronic properties and biological interactions, making its dihydrochloride salt a compound of interest for further investigation.

Molecular Structure

The structure of isoquinoline-1,4-diamine dihydrochloride, with the systematic numbering of the isoquinoline ring, is presented below. The dihydrochloride salt is formed by the protonation of the two exocyclic amino groups, the most basic sites in the molecule.

Caption: Structure of Isoquinoline-1,4-diamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and data from related isoquinoline derivatives.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ammonium protons. The electron-donating nature of the amino groups, even when protonated, will influence the chemical shifts of the ring protons.

Predicted ¹H NMR Data (in D₂O or DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.0 - 7.3 | Singlet | N/A | Shielded by the adjacent NH₃⁺ group; appears as a singlet. |

| H-5 | 8.0 - 8.3 | Doublet | 8-9 | Located on the benzene ring, influenced by ring current. |

| H-6 | 7.6 - 7.9 | Triplet | 7-8 | Typical aromatic region, coupled to H-5 and H-7. |

| H-7 | 7.8 - 8.1 | Triplet | 7-8 | Typical aromatic region, coupled to H-6 and H-8. |

| H-8 | 8.2 - 8.5 | Doublet | 8-9 | Deshielded due to proximity to the heterocyclic nitrogen. |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | N/A | Protons on positively charged nitrogen are deshielded and often exchange, leading to broad signals. |

digraph "Proton_Environments" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, style=invis];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C3 [label="C3-H", pos="1.2,-0.7!", fontcolor="#EA4335"]; C4 [label="C", pos="1.2,-2.1!"]; C4a [label="C", pos="0,-2.8!"]; C5 [label="C5-H", pos="-1.2,-4.2!", fontcolor="#34A853"]; C6 [label="C6-H", pos="0,-4.9!", fontcolor="#FBBC05"]; C7 [label="C7-H", pos="1.2,-4.2!", fontcolor="#4285F4"]; C8 [label="C8-H", pos="1.2,-2.8!", fontcolor="#EA4335"]; C8a [label="C", pos="-1.2,-2.1!"]; NH2_1 [label="NH₃⁺", pos="-2.4,-0.7!", fontcolor="#5F6368"]; NH2_4 [label="NH₃⁺", pos="2.4,-2.1!", fontcolor="#5F6368"];

// Draw bonds to create the structure C1 -- N1; N1 -- C8a; C8a -- C1; C8a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- N1; C1 -- NH2_1; C4 -- NH2_4; }

Caption: Unique proton environments in the subject molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The chemical shifts are predicted based on the positions of the amino substituents and the overall aromatic system.

Predicted ¹³C NMR Data (in D₂O or DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 150 - 155 | Attached to an amino group, significantly deshielded. |

| C-3 | 110 - 115 | Shielded by the adjacent amino group at C-4. |

| C-4 | 145 - 150 | Attached to an amino group, deshielded. |

| C-4a | 125 - 130 | Bridgehead carbon. |

| C-5 | 128 - 132 | Aromatic carbon. |

| C-6 | 124 - 128 | Aromatic carbon. |

| C-7 | 126 - 130 | Aromatic carbon. |

| C-8 | 135 - 140 | Aromatic carbon, deshielded by proximity to nitrogen. |

| C-8a | 140 - 145 | Bridgehead carbon adjacent to nitrogen. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for NMR analysis would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of isoquinoline-1,4-diamine dihydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire spectra with a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of isoquinoline-1,4-diamine dihydrochloride will be dominated by absorptions from the ammonium groups and the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2800 | N-H Stretch | Primary Ammonium (-NH₃⁺) | Broad and strong absorption, characteristic of ammonium salts. |

| 1620 - 1580 | C=C & C=N Stretch | Aromatic Ring | Strong absorptions typical for the isoquinoline core. |

| 1550 - 1480 | N-H Bend | Primary Ammonium (-NH₃⁺) | Asymmetric and symmetric bending modes. |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Ring | Bending patterns can indicate the substitution on the benzene ring. |

digraph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];Molecule [label="Isoquinoline-1,4-diamine\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NH3 [label="-NH₃⁺\n(Ammonium)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic [label="Aromatic C=C/C=N", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH [label="Aromatic C-H", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NH3_Vib [label="N-H Stretch\n(3200-2800 cm⁻¹)\nN-H Bend\n(1550-1480 cm⁻¹)"]; Aromatic_Vib [label="C=C & C=N Stretch\n(1620-1580 cm⁻¹)"]; CH_Vib [label="C-H Bend\n(850-750 cm⁻¹)"]; Molecule -> NH3; Molecule -> Aromatic; Molecule -> CH; NH3 -> NH3_Vib; Aromatic -> Aromatic_Vib; CH -> CH_Vib;

}

Caption: Key functional groups and their expected IR vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[6]

-

Data Processing: The instrument software will perform a Fourier transform on the interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is the preferred method. The analysis will detect the protonated free base, [M+H]⁺, where M is isoquinoline-1,4-diamine.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value (Predicted) | Ion | Rationale |

| 160.087 | [M+H]⁺ | Molecular ion of the free base (C₉H₉N₃). This would be the base peak. |

| 143.061 | [M+H - NH₃]⁺ | Loss of ammonia from one of the amino groups. |

| 116.049 | [M+H - NH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];Parent [label="[M+H]⁺\nm/z = 160.087", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - NH₃]⁺\nm/z = 143.061"]; Frag2 [label="[M+H - NH₃ - HCN]⁺\nm/z = 116.049"]; Parent -> Frag1 [label="- NH₃"]; Frag1 -> Frag2 [label="- HCN"];

}

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. For fragmentation studies (MS/MS), select the parent ion (m/z 160.087) and subject it to collision-induced dissociation (CID).[7][8]

Integrated Synthesis and Characterization Workflow

The synthesis and characterization of isoquinoline-1,4-diamine dihydrochloride should follow a self-validating workflow to ensure scientific integrity. A plausible synthetic route could involve the construction of the isoquinoline core followed by functionalization.

Caption: A self-validating workflow for synthesis and characterization.

This integrated approach ensures that the synthesized compound is pure and its structure is unequivocally confirmed by a suite of orthogonal analytical techniques. The predicted data in this guide serves as a benchmark against which experimental results can be compared.

References

- BenchChem. (2025). An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure.

- International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- ResearchGate. (n.d.). Direct 1,4-difunctionalization of isoquinoline | Request PDF.

- Royal Society of Chemistry. (2014). Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- NIST WebBook. (n.d.). Isoquinoline hydrochloride.

- SlideShare. (n.d.). Preparation and Properties of Isoquinoline.

- Figshare. (n.d.). Synthesis of isoquinoline derivatives from β- hydroxyarylethanamides.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 3,8-Dimethylquinoxalin-6-amine and Its Positional Isomers.

- PMC. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites.

- ResearchGate. (2025). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr..

- PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.

- MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives | Request PDF.

- PMC. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.

- ACS Publications. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions | The Journal of Organic Chemistry.

Sources

- 1. ijstr.org [ijstr.org]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. figshare.com [figshare.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Isoquinoline-1,4-diamine Dihydrochloride (CAS 1989672-45-8): Comprehensive Supplier Landscape and Synthetic Methodologies

Executive Summary

In modern drug discovery, rigid bicyclic heteroaromatics are indispensable pharmacophores. Isoquinoline-1,4-diamine dihydrochloride (CAS: 1989672-45-8) has emerged as a critical building block in the synthesis of kinase inhibitors and protease modulators (such as Factor Xa inhibitors) [1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, a verified supplier landscape, and a field-proven, self-validating protocol for its regioselective functionalization.

By understanding the causality behind the molecule's electronic distribution and salt formulation, researchers can bypass empirical trial-and-error, ensuring high-yield integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & The Causality of Salt Formulation

When sourcing diamines, the choice between a free base and a salt is not arbitrary. Electron-rich aromatic diamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, often degrading into complex, insoluble polymeric tars.

By formulating isoquinoline-1,4-diamine as a dihydrochloride salt , the lone electron pairs on the nitrogen atoms are protonated. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the molecule inert to ambient oxidation and significantly extending its shelf life. Furthermore, the salt form enhances solubility in polar aprotic solvents (like DMF or DMSO) once neutralized in situ, facilitating seamless integration into biological assays and synthetic workflows.

Table 1: Quantitative Physicochemical Data

| Property | Value | Synthetic Implication / Causality |

| CAS Number | 1989672-45-8 | Unique identifier specifically for the dihydrochloride salt. |

| Molecular Formula | C9H11Cl2N3 | Base (C9H9N3) + 2HCl. |

| Molecular Weight | 232.11 g/mol | Requires precise stoichiometric calculation (do not use the free base MW of 159.19 g/mol ). |

| Purity Standard | ≥95.0% | Minimum threshold required to prevent cross-coupling catalyst poisoning. |

| Solubility | H2O, DMSO | High polarity necessitates organic extraction adjustments during workup. |

Global Supplier Landscape & Procurement Strategy

Sourcing high-quality intermediates is the first self-validating step of any robust synthetic protocol. Impurities in diamine building blocks—particularly trace heavy metals or regioisomeric contaminants—can catastrophically derail downstream transition-metal-catalyzed cross-couplings.

Below is a curated list of verified suppliers for Isoquinoline-1,4-diamine dihydrochloride[2][3][4]. When procuring, it is highly recommended to request a Certificate of Analysis (CoA) containing both HPLC traces and 1H-NMR spectra to verify the absence of the 1,3-diamine regioisomer.

Table 2: Verified Commercial Suppliers

| Supplier | Catalog / Reference | Stated Purity | Ideal Use Case |

| BLD Pharmatech | BD00792316 | 95% | High-throughput screening & library synthesis. |

| Sigma-Aldrich | LIF514346928 | >95% | Late-stage lead optimization & GMP scale-up. |

| CymitQuimica | 1989672-45-8 | 95.0% | Analytical reference standards. |

| chemPUR | 1989672-45-8 | 95% | General synthetic intermediate applications. |

Regioselective Functionalization: The Causality of Reactivity

The true utility of isoquinoline-1,4-diamine lies in its inherent electronic asymmetry, which allows for orthogonal, regioselective derivatization without the need for cumbersome protecting group strategies.

-

The 1-Amino Group (Low Nucleophilicity): Positioned adjacent to the endocyclic nitrogen, the 1-amino group exhibits amidine-like resonance. Its lone pair is heavily delocalized into the electron-deficient isoquinoline ring, severely dampening its nucleophilicity.

-

The 4-Amino Group (High Nucleophilicity): The 4-position possesses enamine-like character. The electron density here is significantly higher, making the 4-amino group highly nucleophilic.

Workflow for the regioselective functionalization of Isoquinoline-1,4-diamine dihydrochloride.

Experimental Protocol: Regioselective Amide Coupling

This protocol describes the regioselective acylation of the 4-amino group. It is designed as a self-validating system : visual cues and specific analytical checkpoints are built into the methodology to ensure success before proceeding to the next step.

Reagents Required

-

Isoquinoline-1,4-diamine dihydrochloride (1.0 eq)

-

Target Carboxylic Acid (1.05 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq total)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: In Situ Freebasing (The Visual Checkpoint)

-

Weigh 1.0 eq of Isoquinoline-1,4-diamine dihydrochloride into an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Suspend the salt in anhydrous DMF (0.1 M concentration). Self-Validation: The dihydrochloride salt will remain largely insoluble as a cloudy suspension.

-

Add 3.0 eq of DIPEA dropwise at room temperature.

-

Causality: 2.0 eq of DIPEA is consumed immediately to neutralize the two equivalents of HCl, releasing the free base. The remaining 1.0 eq acts as the acid scavenger for the subsequent coupling.

-

Self-Validation: Upon addition of DIPEA, the suspension will rapidly clear into a homogeneous, slightly yellow solution, confirming successful deprotonation.

-

Step 2: Electrophile Activation

-

In a separate vial, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add 1.0 eq of DIPEA and stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the active highly electrophilic OAt-ester.

Step 3: Regioselective Coupling

-

Transfer the activated ester solution dropwise to the freebased diamine solution over 5 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

Step 4: Analytical Validation & Workup

-

LC-MS Check: Withdraw a 5 µL aliquot, dilute in methanol, and inject into the LC-MS.

-

Self-Validation: You must observe the [M+H]+ peak corresponding to the mono-acylated product. The absence of a di-acylated mass peak confirms the regioselectivity predicted by the electronic disparity of the isoquinoline core.

-

-

Quench the reaction by pouring it into saturated aqueous NaHCO3.

-

Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the 4-acylamino-isoquinolin-1-amine derivative.

References

-

ChemBuyersGuide. (2026). chemPUR Feinchemikalien und Forschungsbedarf GmbH Supplier Data. Retrieved from[Link]

The Biological Activity and Therapeutic Potential of Substituted Isoquinoline-1,4-Diamines: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The isoquinoline ring system is a highly versatile, nitrogen-containing heterocyclic pharmacophore that has become a cornerstone in modern drug design[1]. Among its myriad derivatives, substituted isoquinoline-1,4-diamines represent a privileged class of molecules with profound biological activities. By strategically functionalizing the C-1 and C-4 positions with amine moieties, medicinal chemists can precisely tune these compounds to act as potent kinase inhibitors, antimicrobial agents, and topoisomerase modulators[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. We will dissect the structural biology driving these interactions, map the causality behind their synthetic methodologies, and provide self-validating experimental protocols for their development.

Structural Biology and Pharmacophore Modeling

The inherent aromaticity and hydrogen-bonding capacity of the isoquinoline core allow it to effectively mimic the adenine ring of ATP[4]. This geometric homology makes isoquinoline-1,4-diamines exceptional scaffolds for designing competitive kinase inhibitors.

-

The C-1 Amine (Hinge Binder): The primary or secondary amine at the C-1 position is not merely a structural appendage; it acts as a critical hydrogen bond donor/acceptor pair. It directly interacts with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[5].

-

The C-4 Amine (Selectivity Vector): The C-4 position projects outward into the solvent-exposed region or the specific selectivity pocket of the kinase. Functionalization at this position—often achieved via transition-metal catalysis—allows researchers to optimize pharmacokinetic properties, enhance target selectivity, and prevent off-target toxicity[5].

Mechanistic Pathways of Biological Activity

Protein Kinase Inhibition and Immune Modulation

Substituted isoquinoline diamines exhibit profound inhibitory activity against kinases such as hematopoietic progenitor kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling[4]. Upon TCR stimulation, HPK1 is activated and phosphorylates SLP76, leading to immune suppression. Isoquinoline diamines competitively bind to the ATP pocket of HPK1, blocking this phosphorylation cascade, thereby reversing immune suppression and augmenting IL-2 secretion[4].

Furthermore, structurally related isoquinoline-1,5-diamines have been identified as BRaf inhibitors. Interestingly, rather than simply shutting down the pathway, they induce a paradoxical Mitogen-Activated Protein Kinase (MAPK) increase, a mechanism currently being leveraged for accelerated wound healing[6]. The kinase-targeting propensity of this scaffold is historically validated by compounds like H89, a classic isoquinoline-5-sulfonamide derivative that acts as a potent protein kinase A (PKA) inhibitor[7].

Fig 1. Mechanism of HPK1 kinase inhibition by isoquinoline-1,4-diamines in TCR signaling.

Antimicrobial and Antitumor Mechanisms

Beyond kinase inhibition, the planar nature of the isoquinoline core allows for DNA intercalation[2]. Bulky substituents at the C-4 position can enhance the stabilization of the topoisomerase I-DNA cleavage complex, leading to targeted cytotoxicity in human cancer cell lines[2],[1]. In microbiology, tricyclic and diamine-substituted isoquinolines interfere with bacterial DNA gyrase and topoisomerase IV, exhibiting potent antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus[3].

Quantitative Biological Data Summary

| Compound Class / Target | Primary Mechanism | Observed Biological Effect | Reference |

| Isoquinoline-1,4-diamines | HPK1 Kinase Inhibition | Reversal of PGE2-induced immune suppression; IL-2 increase | [4] |

| Isoquinoline-1,5-diamines | BRaf Kinase Modulation | Paradoxical MAPK increase; Accelerated wound healing | [6] |

| 4-Substituted Isoquinolines | Topoisomerase I Stabilization | Cytotoxicity in cancer cell lines; DNA intercalation | [2],[1] |

| Isoquinoline-5-sulfonamides | PKA Inhibition | Broad-spectrum cAMP-dependent kinase suppression | [7] |

| Tricyclic Isoquinolines | DNA Gyrase / Topo IV Inhibition | Antibacterial activity against S. aureus (MIC ~16 µg/mL) | [3] |

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted isoquinoline-1,4-diamines demands a highly regioselective approach. The causality behind the synthetic design lies in the differential electrophilicity of the chlorine atoms on the starting material, 1,4-dichloroisoquinoline[5]. The C-1 position is highly electron-deficient due to the adjacent ring nitrogen, making it susceptible to direct Nucleophilic Aromatic Substitution (SNAr). Conversely, the C-4 position is less activated, necessitating palladium-catalyzed cross-coupling to forge the second C-N bond[5].

Fig 2. Two-step regioselective synthetic workflow for substituted isoquinoline-1,4-diamines.

Protocol: Regioselective Synthesis of Substituted Isoquinoline-1,4-diamines

Step 1: Nucleophilic Substitution at C-1 (SNAr) Objective: Introduce the primary hinge-binding amine.

-

Preparation: Dissolve 1,4-dichloroisoquinoline (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMSO) to stabilize the Meisenheimer complex intermediate[5].

-

Reaction: Add the desired primary amine (1.2 eq) and a mild base (e.g., K2CO3, 2.0 eq) to neutralize the generated HCl.

-

Execution: Heat the reaction mixture to 80°C for 4-6 hours under an inert atmosphere.

-

Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc). The consumption of the starting material and the appearance of a lower-Rf spot indicates successful mono-amination. Confirm the mass shift via LC-MS to ensure no over-reaction at C-4 has occurred[5].

-

Workup: Quench with ice water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to yield the 1-amino-4-chloroisoquinoline intermediate.

Step 2: Buchwald-Hartwig Amination at C-4 Objective: Introduce the selectivity-driving secondary amine. Causality: Because the C-4 chlorine cannot undergo simple SNAr, a Pd-catalyst is required to facilitate oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination[5].

-

Preparation: In an oven-dried Schlenk tube, combine the 1-amino-4-chloroisoquinoline intermediate (1.0 eq), the secondary amine (1.5 eq), Pd(OAc)2 (0.05 eq), and a bulky bidentate phosphine ligand like dppf or XPhos (0.1 eq)[4]. The bulky ligand is critical to accelerate reductive elimination and prevent catalyst poisoning.

-

Reaction: Add sodium tert-butoxide (NaOtBu, 2.0 eq) as the base and anhydrous 1,4-dioxane as the solvent.

-

Degassing: Perform three freeze-pump-thaw cycles and backfill with argon. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand.

-

Execution: Heat the sealed tube at 100°C for 12 hours.

-

Self-Validation Checkpoint 2: Filter an aliquot through a micro-Celite pad and analyze via LC-MS. The presence of the desired molecular ion [M+H]+ confirms the successful cross-coupling.

-

Workup: Filter the bulk mixture through Celite, concentrate in vacuo, and purify by preparative HPLC to isolate the final substituted isoquinoline-1,4-diamine.

Conclusion

Substituted isoquinoline-1,4-diamines are not merely chemical curiosities; they are highly tunable, privileged scaffolds capable of addressing complex biological targets ranging from immunosuppressive kinases to resistant bacterial strains[3],[4]. By understanding the structural causality behind their binding modes and employing rigorous, self-validating synthetic protocols, drug development professionals can rapidly iterate on this scaffold to discover next-generation therapeutics.

References

- Google Patents.EP4362949A2 - Use of isoquinoline-1,5-diamines for wound healing.

-

PubMed Central (PMC) - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from:[Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from:[Link]

-

ChemRxiv. Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from:[Link]

-

PubChem - NIH. protein kinase inhibitor H89 | CID 449241. Retrieved from:[Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Chloroisoquinolin-1-amine | 30598-04-0 | Benchchem [benchchem.com]

- 6. EP4362949A2 - Use of isoquinoline-1,5-diamines for wound healing - Google Patents [patents.google.com]

- 7. protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Targets of Isoquinoline-1,4-diamine dihydrochloride

This document provides a comprehensive framework for researchers, scientists, and drug development professionals aimed at identifying and validating the potential therapeutic targets of the novel compound, Isoquinoline-1,4-diamine dihydrochloride. Given the limited direct research on this specific molecule, this guide establishes a robust, scientifically-grounded strategy based on the well-documented activities of the broader isoquinoline alkaloid family. We will explore hypothesized target classes, detail rigorous experimental workflows for target discovery and validation, and provide the causal logic behind each methodological choice.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline scaffold is a bicyclic aromatic heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity.[3] Isoquinoline-containing compounds, such as the vasodilator papaverine and the anticancer agent noscapine, exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]

The biological effects of isoquinoline alkaloids are often attributed to several key mechanisms of action:

-

Interaction with Nucleic Acids: Many isoquinolines can intercalate into DNA or bind to RNA, disrupting processes like replication and transcription.[6][7]

-

Microtubule Dynamics Modulation: Certain derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Enzyme Inhibition: They are known to inhibit critical enzymes such as topoisomerases and protein kinases.[3][4]

-

Signaling Pathway Modulation: A significant number of isoquinolines exert their effects by targeting key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3][4]

The subject of this guide, Isoquinoline-1,4-diamine dihydrochloride, possesses a unique substitution pattern with diamine groups at the 1 and 4 positions. These substitutions are known to significantly influence biological activity, potentially enhancing selectivity for specific microbial or cellular targets.[8] The presence of two basic amine groups suggests a high potential for forming strong interactions with acidic pockets in proteins or with the phosphate backbone of nucleic acids. This guide outlines a systematic approach to deorphanize this compound and identify its primary therapeutic targets.

Hypothesized Target Classes and Rationale

Based on the extensive literature on isoquinoline derivatives, we can postulate several high-probability target classes for Isoquinoline-1,4-diamine dihydrochloride. The initial investigation should be focused on these areas.

| Hypothesized Target Class | Rationale based on Isoquinoline Precedent & Compound Structure | Key Examples of Related Drugs/Compounds |

| Nucleic Acids (DNA/RNA) | The planar aromatic core is ideal for intercalation, and the positively charged diamine groups can form strong electrostatic interactions with the negatively charged phosphate backbone of DNA/RNA.[6][7] | Sanguinarine, Berberine[6] |

| Microtubule Proteins (Tubulin) | Several isoquinolines disrupt microtubule dynamics, leading to mitotic arrest. The specific substitution may influence binding to the colchicine or vinca alkaloid sites on tubulin.[6] | Noscapine[2][6] |

| Protein Kinases (e.g., PI3K, Akt) | The PI3K/Akt/mTOR pathway is a frequent target of isoquinoline compounds. The nitrogen heterocycle can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[3][4] | Synthetic isoquinoline-based kinase inhibitors[3] |

| Topoisomerases | These enzymes manage DNA topology and are established anticancer targets. Isoquinolines can stabilize the topoisomerase-DNA covalent complex, leading to DNA strand breaks.[4] | Topotecan (a related quinoline alkaloid) |

The following diagram illustrates a key signaling pathway frequently modulated by isoquinoline alkaloids, representing a primary area of investigation.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by the test compound.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining unbiased, affinity-based proteomics with targeted, hypothesis-driven assays is essential for robust target identification. This ensures that we not only discover novel interactors but also confirm effects on well-established pathways.

The overall workflow is depicted below.

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Phenotypic Screening

Causality: Before seeking a specific molecular target, it is crucial to understand the compound's effect on whole cells. A potent and reproducible cellular phenotype provides the biological context for the molecular interactions we aim to discover. It also establishes the concentration range for subsequent experiments.

Protocol: Cell Viability and Apoptosis Assay

-

Cell Culture: Plate a panel of relevant cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of Isoquinoline-1,4-diamine dihydrochloride (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 48-72 hours. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., Staurosporine).

-

Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. Measure fluorescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value.

-

Apoptosis Assessment: For a more mechanistic readout, use a multiplexed assay that simultaneously measures viability and caspase-3/7 activity (a marker of apoptosis) in the same wells.

-

Data Analysis: Plot dose-response curves and determine IC50 values. A strong correlation between loss of viability and caspase activation suggests an apoptosis-driven mechanism.

Phase 2A: Unbiased Target Identification via Affinity Chromatography

Causality: This is a direct approach to identify proteins that physically bind to the compound. By immobilizing the molecule, we can use it as "bait" to fish out its binding partners from a complex cellular proteome.[9][10] This method is unbiased and has the potential to reveal unexpected targets.

Protocol: On-Bead Affinity Pull-Down and Mass Spectrometry [9][11]

-

Probe Synthesis: Covalently attach Isoquinoline-1,4-diamine dihydrochloride to a solid support (e.g., NHS-activated sepharose beads). A key consideration is the attachment point; ideally, it should not obstruct the pharmacophore responsible for binding. Given the diamine structure, a linker could potentially be attached to the isoquinoline core if a suitable functional group is introduced synthetically. A control is critical: use beads that have been blocked without the compound attached.

-

Lysate Preparation: Culture a responsive cell line (identified in Phase 1) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Pre-clear the lysate by incubating with control beads to minimize non-specific binding.

-

Affinity Purification: Incubate the pre-cleared lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[10]

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.

-

Perform in-gel tryptic digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis to identify the proteins.

-

Alternatively, for a more comprehensive view, use a quantitative proteomics approach like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to accurately quantify enrichment.[12]

-

Phase 2B: Hypothesis-Driven Assays

Causality: Parallel to the unbiased approach, it is efficient to test the compound's activity against the hypothesized target classes. This can rapidly confirm or refute primary hypotheses and provide valuable structure-activity relationship (SAR) data.

Protocol: In Vitro DNA Intercalation Assay

-

Principle: This assay measures the change in fluorescence of a DNA-binding dye (e.g., ethidium bromide or PicoGreen) upon displacement by a potential intercalating agent.

-

Procedure:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and a fluorescent dye in a suitable buffer.

-

Measure the baseline fluorescence in a microplate reader.

-

Add increasing concentrations of Isoquinoline-1,4-diamine dihydrochloride.

-

Measure the fluorescence at each concentration.

-

-

Interpretation: A significant decrease in fluorescence indicates that the compound is displacing the dye from the DNA, which is strong evidence for DNA binding/intercalation.

Phase 3: Target Validation

Causality: Identifying a protein in a pull-down experiment does not prove it is a biologically relevant target. Validation is required to demonstrate that the compound engages the target in a cellular context and that this engagement is responsible for the observed phenotype.[13]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding typically stabilizes a target protein against thermal denaturation. CETSA measures this stabilization in live cells or cell lysates.[13]

-

Procedure:

-

Treat intact cells or cell lysate with the compound or a vehicle control.

-

Heat aliquots of the samples across a range of temperatures (e.g., 40°C to 70°C).

-

Cool and lyse the cells (if starting with intact cells). Centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the soluble protein fraction by Western blot using an antibody specific to the candidate target protein.

-

-

Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct target engagement in a cellular environment.

Conclusion and Future Directions

The isoquinoline scaffold remains a fertile ground for the discovery of new therapeutic agents.[1][2] While Isoquinoline-1,4-diamine dihydrochloride is a novel chemical entity, its core structure points toward a high probability of interaction with well-established drug target classes, including nucleic acids, protein kinases, and the tubulin cytoskeleton.[3][4][6]

The systematic methodology outlined in this guide—combining phenotypic screening, unbiased affinity proteomics, and hypothesis-driven validation—provides a clear and robust path to elucidating its mechanism of action. Successful identification of a primary target will unlock the next phase of drug development, including medicinal chemistry efforts for lead optimization, in vivo efficacy studies in relevant disease models, and further investigation into polypharmacology and potential off-target effects.[13][14] This rigorous, self-validating approach ensures that research efforts are built on a foundation of scientific integrity, maximizing the potential for translating a promising compound into a clinically valuable therapeutic.

References

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. Retrieved March 14, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PubMed. Retrieved March 14, 2026, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar. Retrieved March 14, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025, December 20). Journal of Visualized Experiments. Retrieved March 14, 2026, from [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Isoquinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

-

Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design. (2011, November 15). PubMed. Retrieved March 14, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved March 14, 2026, from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). ACS Publications. Retrieved March 14, 2026, from [Link]

-

Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 14, 2026, from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, November 13). PubMed. Retrieved March 14, 2026, from [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Strategic Pivot: Isoquinoline-1,4-diamine Dihydrochloride as a Cornerstone for Complex Molecule Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the selection of a versatile and reactive precursor is paramount to the efficient construction of complex molecular architectures. Isoquinoline-1,4-diamine dihydrochloride has emerged as a potent and strategic building block, offering a unique combination of nucleophilic centers and a rigid heterocyclic core. This guide provides an in-depth exploration of its synthesis, properties, and its pivotal role as a precursor in the synthesis of novel bioactive compounds, kinase inhibitors, and other advanced organic materials.

Physicochemical Properties and Structural Attributes

Isoquinoline-1,4-diamine, in its dihydrochloride salt form, is a stable, crystalline solid. The presence of two amino groups at the C1 and C4 positions of the isoquinoline ring system profoundly influences its chemical reactivity. The dihydrochloride salt enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | (Predicted) |

| Molecular Weight | 232.11 g/mol | (Predicted) |

| Appearance | Off-white to light brown crystalline powder | General observation for similar compounds |

| Solubility | Soluble in water and polar protic solvents | Inferred from dihydrochloride salt nature |

The strategic placement of the amino groups dictates the molecule's reactivity profile. The 1-amino group, being adjacent to the ring nitrogen, exhibits enhanced nucleophilicity due to electronic effects within the pyridine ring. This heightened reactivity makes it a prime site for initial transformations in multi-step syntheses.

Synthesis of the Precursor: A Strategic Approach

While a direct, one-pot synthesis of isoquinoline-1,4-diamine is not extensively documented in readily available literature, a plausible and strategic synthetic route can be devised based on established isoquinoline chemistry. A common approach involves the construction of the isoquinoline core followed by the introduction of the amino functionalities.

A potential synthetic pathway could commence with a Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline skeleton.[1][2] Subsequent nitration reactions, followed by reduction, can be employed to introduce the amino groups at the desired positions. The regioselectivity of the nitration can be controlled by the existing substituents on the benzene ring of the isoquinoline precursor.

Reactivity and Mechanistic Insights: A Tale of Two Amines

The synthetic utility of isoquinoline-1,4-diamine dihydrochloride stems from the differential reactivity of its two amino groups. The 1-amino group is generally more nucleophilic and sterically accessible, making it the preferred site for initial reactions with electrophiles.[3] This selective reactivity allows for a stepwise functionalization of the molecule.

Electrophilic aromatic substitution on the isoquinoline ring system typically occurs on the electron-rich benzene ring, primarily at positions 5 and 8.[4] The presence of the two activating amino groups further enhances the electron density of the carbocyclic ring, facilitating these substitutions.

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

The unique structural and electronic properties of isoquinoline-1,4-diamine dihydrochloride make it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[5] Isoquinoline-1,4-diamine serves as an excellent starting material for the construction of novel kinase inhibitors. The amino groups provide convenient handles for the introduction of various side chains and pharmacophores necessary for potent and selective inhibition.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

-

Dissolution: Dissolve isoquinoline-1,4-diamine dihydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), to liberate the free diamine.

-

Acylation: Cool the reaction mixture to 0 °C and add a solution of an appropriate acid chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N1-acylated product.

Precursor to Fused Heterocyclic Systems

The diamino functionality of the precursor allows for the construction of fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents. This strategy provides access to novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. For instance, reaction with appropriate diketones can lead to the formation of pyrimido[4,5,6-ij]isoquinolines.

Synthesis of Aza-analogs of Anthraquinones

The isoquinoline-1,4-dione framework, which can be accessed from the diamine precursor through oxidation, serves as a key intermediate in the synthesis of aza-analogs of anthraquinones. These compounds are of interest for their potential as redox-active agents and as chromophores in functional dyes.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][7][8]

Conclusion

Isoquinoline-1,4-diamine dihydrochloride stands as a testament to the power of strategic precursor design in modern organic synthesis. Its unique combination of a rigid heterocyclic scaffold and two differentially reactive amino groups provides a versatile platform for the construction of a wide array of complex and medicinally relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase, solidifying the role of isoquinoline-1,4-diamine dihydrochloride as a key player in the synthetic chemist's arsenal.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. scientific-publications.net [scientific-publications.net]

- 6. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Discovery and Evolution of Diaminoisoquinolines: From Epigenetic Modulators to RNA-Targeted Therapeutics

Executive Summary